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Compound of Interest

Compound Name: 2-Fluoronicotinic acid

Cat. No.: B058218 Get Quote

This guide provides an in-depth technical comparison of the biological activities of 2-
Fluoronicotinic acid derivatives, offering supporting experimental data and protocols for

researchers, scientists, and drug development professionals. We will explore the antifungal,

anti-inflammatory, and anticancer potential of these compounds, comparing their performance

against established alternatives.

Introduction: The Promise of Fluorinated Nicotinic
Acids
Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their

diverse biological activities. The introduction of a fluorine atom into the nicotinic acid scaffold,

creating 2-Fluoronicotinic acid, can significantly enhance the parent molecule's therapeutic

properties. Fluorination is a common strategy in medicinal chemistry to improve metabolic

stability, binding affinity, and bioavailability of drug candidates. This guide will delve into the

validation of the biological potential of specific 2-Fluoronicotinic acid derivatives.

Antifungal Activity: A Potent Alternative to Azoles
Certain derivatives of 2-aminonicotinamide, which can be synthesized from 2-Fluoronicotinic
acid, have demonstrated remarkable antifungal properties. A standout example is 2-amino-N-

((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide. This compound has
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shown potent activity against a range of fungal pathogens, including fluconazole-resistant

strains.

Comparative Antifungal Performance
The in vitro antifungal activity of this 2-aminonicotinamide derivative was evaluated against

various Candida species and compared with the widely used antifungal drug, Fluconazole. The

Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the

visible growth of a microorganism, was determined.

Compound
C. albicans
ATCC 90028
MIC (µg/mL)

Fluconazole-
Resistant C.
albicans 103
MIC (µg/mL)

C. glabrata
ATCC 2001
MIC (µg/mL)

C. parapsilosis
ATCC 22019
MIC (µg/mL)

2-amino-N-((5-

(((2-

fluorophenyl)ami

no)methyl)thioph

en-2-

yl)methyl)nicotin

amide

0.0625 0.125 1 0.25

Fluconazole 0.5 >64 8 1

Data synthesized from literature reports.

As the data indicates, the 2-aminonicotinamide derivative exhibits significantly lower MIC

values against both fluconazole-sensitive and resistant C. albicans strains, as well as other

Candida species, highlighting its potential as a powerful new antifungal agent.

Mechanism of Action: Targeting Fungal Cell Wall
Integrity
The primary mechanism of action for this class of compounds is the inhibition of the

biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi. GPI anchors are

crucial for the proper localization and function of many cell wall proteins. By disrupting this
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process, the 2-aminonicotinamide derivative compromises the fungal cell wall integrity, leading

to cell death. This mechanism is distinct from that of azole antifungals like fluconazole, which

inhibit ergosterol biosynthesis.
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Caption: Antifungal mechanism of the 2-aminonicotinamide derivative.

Experimental Protocol: In Vitro Antifungal Susceptibility
Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute

(CLSI).

Inoculum Preparation:

Subculture fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose

Agar) and incubate at 35°C for 24-48 hours.

Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a

0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum

concentration of 0.5-2.5 x 10³ CFU/mL.

Drug Dilution:

Prepare serial twofold dilutions of the 2-aminonicotinamide derivative and Fluconazole in

RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be
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100 µL.

Include a growth control well (medium with inoculum only) and a sterility control well

(uninoculated medium).

Inoculation and Incubation:

Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to

200 µL.

Incubate the plates at 35°C for 24-48 hours.

MIC Determination:

The MIC is determined as the lowest concentration of the drug that causes a significant

inhibition of growth (typically ≥50% for azoles) compared to the growth control. This can be

assessed visually or by using a microplate reader.

Anti-inflammatory Activity: Modulating the
Inflammatory Cascade
Nicotinic acid and its derivatives have been shown to possess significant anti-inflammatory

properties. Their mechanism of action often involves the modulation of key signaling pathways

that regulate the inflammatory response.

Comparative Anti-inflammatory Performance
While specific IC50 data for a 2-Fluoronicotinic acid derivative in a direct comparison with a

standard anti-inflammatory drug is not readily available in the public domain, studies on closely

related isonicotinic acid derivatives have shown promising results. For instance, certain

isonicotinates have demonstrated superior in vitro anti-inflammatory activity compared to

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). One study reported an

isonicotinate with an IC50 value of 1.42 ± 0.1 µg/mL in an oxidative burst assay, which was

significantly more potent than ibuprofen (IC50 = 11.2 ± 1.9 µg/mL)[1].
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Compound
In Vitro Anti-inflammatory Assay
(Oxidative Burst) IC50 (µg/mL)

Isonicotinate Derivative 1.42 ± 0.1

Ibuprofen 11.2 ± 1.9

Data from a study on isonicotinic acid derivatives, a close structural analog.[1]

Mechanism of Action: Dampening Pro-inflammatory
Signaling
The anti-inflammatory effects of nicotinic acid derivatives are mediated through at least two key

pathways:

GPR109A-dependent pathway: Nicotinic acid binds to the G protein-coupled receptor 109A

(GPR109A) on immune cells like monocytes and macrophages. This interaction leads to the

inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)

signaling pathway.[2] NF-κB is a crucial transcription factor that controls the expression of

many pro-inflammatory cytokines and chemokines.

SIRT1-dependent pathway: Nicotinic acid can also upregulate the expression of Sirtuin 1

(SIRT1), a protein that plays a key role in cellular regulation and inflammation. SIRT1 can

deacetylate and thereby inactivate components of the NF-κB pathway, further reducing the

inflammatory response.[3]
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Caption: Anti-inflammatory signaling pathways of nicotinic acid derivatives.

Experimental Protocol: In Vivo Carrageenan-Induced
Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of

compounds.

Animals: Male Wistar rats (150-200g) are typically used.

Grouping and Dosing:

Divide the animals into groups: a control group (vehicle), a standard group (e.g.,

Ibuprofen, 10 mg/kg), and test groups (different doses of the 2-Fluoronicotinic acid
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derivative).

Administer the compounds orally or intraperitoneally one hour before the carrageenan

injection.

Induction of Edema:

Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of

the right hind paw of each rat.

Measurement of Paw Volume:

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours

after the carrageenan injection.

Data Analysis:

Calculate the percentage of inhibition of edema for each group compared to the control

group. A significant reduction in paw volume in the test groups indicates anti-inflammatory

activity.

Anticancer Activity: Targeting Tumor Angiogenesis
Recent studies have highlighted the potential of nicotinic acid derivatives as anticancer agents.

Their mechanism of action often involves the inhibition of key signaling pathways that are

crucial for tumor growth and survival, such as angiogenesis.

Comparative Anticancer Performance
While extensive data on 2-Fluoronicotinic acid derivatives is still emerging, research on

structurally similar nicotinamide-based derivatives has shown significant anticancer activity. For

instance, a novel nicotinamide derivative, compound 6 (a chlorobenzylidene congener),

demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

and cytotoxic effects against various cancer cell lines.[4]
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Compound
VEGFR-2 Inhibition
IC50 (nM)

HCT-116 (Colon
Cancer) IC50 (µM)

HepG-2 (Liver
Cancer) IC50 (µM)

Nicotinamide

Derivative (Cpd 6)
60.83 9.3 ± 0.02 7.8 ± 0.025

Sorafenib (Reference

Drug)

~50-90 (literature

values)

~5-10 (literature

values)

~5-10 (literature

values)

Data for the nicotinamide derivative is from a specific study, while Sorafenib data represents a

general range from the literature.[4]

Compound 6 shows comparable potency to the established multi-kinase inhibitor Sorafenib,

which is used in the treatment of various cancers. This suggests that the nicotinamide scaffold

is a promising starting point for the development of novel anticancer drugs.

Mechanism of Action: Inducing Apoptosis via VEGFR-2
Inhibition
The anticancer activity of these nicotinamide derivatives is primarily attributed to their ability to

inhibit VEGFR-2. VEGFR-2 is a key receptor tyrosine kinase that plays a central role in

angiogenesis, the formation of new blood vessels that supply tumors with nutrients and

oxygen.[5] By inhibiting VEGFR-2, these compounds can effectively starve the tumor, leading

to the induction of apoptosis (programmed cell death).[6]
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Caption: Anticancer mechanism of the nicotinamide derivative.

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Cell Seeding:

Seed cancer cells (e.g., HCT-116, HepG-2) in a 96-well plate at a density of 5,000-10,000

cells per well and allow them to adhere overnight.

Compound Treatment:
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Treat the cells with various concentrations of the nicotinamide derivative and the reference

drug (e.g., Sorafenib) for 48-72 hours. Include untreated cells as a control.

MTT Addition:

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for another 4 hours at 37°C.

Formazan Solubilization:

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader.

IC50 Calculation:

The percentage of cell viability is calculated relative to the untreated control. The IC50

value is determined by plotting the percentage of viability against the drug concentration.

Conclusion
2-Fluoronicotinic acid and its derivatives represent a versatile and promising scaffold in

medicinal chemistry. The presented data and protocols demonstrate their potential as potent

antifungal, anti-inflammatory, and anticancer agents. The unique mechanisms of action,

particularly the targeting of fungal GPI biosynthesis and tumor angiogenesis, offer exciting

avenues for the development of novel therapeutics that can overcome existing drug resistance

and provide improved treatment options. Further research and clinical evaluation are warranted

to fully realize the therapeutic potential of this class of compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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